N-Benzyl-2-methoxy-4-oxopent-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
827037-19-4 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-benzyl-2-methoxy-4-oxopent-2-enamide |
InChI |
InChI=1S/C13H15NO3/c1-10(15)8-12(17-2)13(16)14-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,16) |
InChI Key |
CMCPZESBPXPLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C(=O)NCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of N Benzyl 2 Methoxy 4 Oxopent 2 Enamide
Electrophilic and Nucleophilic Reactions of the Enamide System
The enamide system in N-Benzyl-2-methoxy-4-oxopent-2-enamide is characterized by a polarized double bond conjugated with the amide carbonyl group. This electronic arrangement dictates its reactivity towards both electrophiles and nucleophiles. The nitrogen atom's lone pair of electrons delocalizes into the double bond, increasing the electron density at the β-carbon and making it susceptible to electrophilic attack. Conversely, the α,β-unsaturated carbonyl system renders the β-carbon electrophilic and prone to nucleophilic attack.
The reactivity of α,β-unsaturated amides is generally lower than that of corresponding esters or ketones due to the electron-donating effect of the amide nitrogen. beilstein-journals.org However, the presence of the methoxy (B1213986) group at the 2-position and the oxo group at the 4-position significantly influences the electronic properties of the enamide system in this compound. Unfunctionalized acrylamides are typically weak electrophiles. nih.gov
Electrophilic Additions: Protonation of the enamide can occur at the nitrogen or the carbonyl oxygen, leading to the formation of an iminium ion, which can then be attacked by nucleophiles. Halogenation reactions, such as the addition of bromine across the double bond, are also plausible, proceeding through a bromonium ion intermediate.
Nucleophilic Additions: The β-carbon of the enamide is an electrophilic site susceptible to conjugate addition by a variety of nucleophiles. wikipedia.orgwikipedia.org This is a vinylogous counterpart to direct nucleophilic addition at the carbonyl carbon. wikipedia.org The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. libretexts.org The regioselectivity of nucleophilic attack is governed by hard-soft acid-base (HSAB) theory, with the β-carbon being the "soft" electrophilic site that reacts preferentially with soft nucleophiles. wikipedia.org
| Reaction Type | Reagent | Expected Product |
| Electrophilic Addition | HBr | 2-bromo-N-benzyl-2-methoxy-4-oxopentanamide |
| Nucleophilic Conjugate Addition | Thiophenol | N-benzyl-2-methoxy-3-(phenylthio)-4-oxopentanamide |
| Nucleophilic Acyl Addition | Grignard Reagent (e.g., CH₃MgBr) | N-benzyl-2-methoxy-4-methyl-4-hydroxypent-2-enamide |
Cyclization and Rearrangement Processes
The unique structural features of this compound make it a versatile precursor for the synthesis of various heterocyclic and carbocyclic systems through cyclization and rearrangement reactions.
The presence of multiple functional groups allows for various intramolecular cyclization pathways to generate heterocyclic rings. β-Keto amides are known to be excellent building blocks for the synthesis of a variety of heterocyclic compounds. researchgate.net For instance, under basic conditions, the enolate formed by deprotonation of the C-5 methyl group could potentially attack the amide carbonyl, although this is generally an unfavorable process. A more plausible pathway involves the reaction with a suitable dinucleophile or dielectrophile to construct a heterocyclic ring.
Enamides are valuable synthons in cyclization reactions, leading to various N-heterocycles. beilstein-journals.org The iminium species generated from enamides can undergo electrophilic additions or isomerization processes. beilstein-journals.org For instance, treatment with an acid could catalyze an intramolecular cyclization between the enamide and a suitably positioned nucleophile.
Formal [3+3] cycloaddition reactions are powerful methods for the construction of six-membered rings. In such reactions, a three-atom synthon reacts with another three-atom component. Enamines and enamides can participate as the three-atom component in these cycloadditions. nih.govnih.gov An ytterbium-catalyzed formal [3+3] cycloaddition of cyclic enamines and α,β-unsaturated ketones has been reported to proceed with a 'head to tail' regioselectivity. researchgate.net
In the context of this compound, it could potentially react with a 1,3-dielectrophile in a formal [3+3] cycloaddition. For example, reaction with an α,β-unsaturated aldehyde or ketone in the presence of an organocatalyst could lead to the formation of a substituted pyridine (B92270) derivative. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| This compound (as a 1,3-binucleophile precursor) | α,β-Unsaturated Aldehyde | Proline | Substituted Dihydropyridine |
| This compound (as a 1,3-binucleophile precursor) | α,β-Unsaturated Ketone | Ytterbium Triflate | Substituted Dihydropyridine |
The α,β-unsaturated system in this compound makes it an excellent Michael acceptor. wikipedia.orgorganic-chemistry.org The addition of a nucleophile to the β-carbon initiates a cascade of reactions, leading to the formation of complex molecular architectures. Organocatalyzed cascade reactions are a powerful tool in green chemistry for the formation of multiple bonds and stereocenters in a single step. nih.gov
For example, a Michael addition of a soft nucleophile, such as a malonate ester, to the β-position would generate an enolate intermediate. This enolate can then participate in an intramolecular cyclization or react with another electrophile present in the reaction mixture. Such cascade reactions, often initiated by a Michael addition, can lead to the formation of highly substituted carbocycles or heterocycles. nih.govnih.gov
Reactivity of the Benzyl (B1604629) and Methoxy Substituents
The benzyl and methoxy groups are not merely passive substituents; they can actively participate in or be the target of chemical transformations.
The N-benzyl group can be cleaved under various conditions. Catalytic hydrogenolysis is a common method for the removal of a benzyl group from a nitrogen atom. wikipedia.org This reaction typically involves the use of a palladium catalyst and a hydrogen source. Oxidative methods can also be employed for N-debenzylation. The benzyl group can also influence the stereochemical outcome of reactions at adjacent centers due to its steric bulk. Benzylamine (B48309) itself undergoes reactions such as nitration on the aromatic ring. chemicalbook.com
The methoxy group , being an enol ether, is susceptible to hydrolysis under acidic conditions to yield the corresponding β-keto amide. Selective cleavage of methoxy groups is a significant challenge in organic synthesis. nih.govresearchgate.net Reagents like boron tribromide are known to cleave methyl ethers. organic-chemistry.org In some cases, selective cleavage can be achieved in the presence of other functional groups. nih.gov The methoxy group also activates the double bond towards electrophilic attack.
Stability and Degradation Pathways (In vitro, Chemical)
The stability of this compound is influenced by its constituent functional groups. The enamide linkage is generally more stable to hydrolysis than an ester linkage but can be cleaved under acidic or basic conditions. The in vitro degradation of polymers containing amide linkages, such as poly(ester amide)s, often proceeds via bulk hydrolysis of the ester and amide bonds, leading to a decrease in molecular weight. nih.govutwente.nl
Chemical Degradation: Under strongly acidic conditions, hydrolysis of the enol ether and the amide bond is expected. The methoxy group can be cleaved to give a β-dicarbonyl compound, which exists in equilibrium with its enol tautomer. Subsequent hydrolysis of the amide bond would yield benzylamine and 2,4-pentanedione.
Under basic conditions, hydrolysis of the amide bond is the more likely degradation pathway, leading to the formation of benzylamine and the salt of 2-methoxy-4-oxopent-2-enoic acid. Retro-Michael or retro-Claisen type reactions could also contribute to degradation under certain conditions.
Spectroscopic and Structural Elucidation Methodologies for N Benzyl 2 Methoxy 4 Oxopent 2 Enamide
X-ray Crystallography for Solid-State Structure DeterminationNo crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, have been published. Therefore, the precise three-dimensional arrangement of atoms and molecules in the solid state remains undetermined.
Until research on N-Benzyl-2-methoxy-4-oxopent-2-enamide is conducted and published, a detailed article on its spectroscopic and structural characterization cannot be compiled.
Theoretical and Computational Chemistry of N Benzyl 2 Methoxy 4 Oxopent 2 Enamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a novel compound like N-Benzyl-2-methoxy-4-oxopent-2-enamide, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule.
Following optimization, vibrational frequency analysis would be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure is a true energy minimum. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's behavior in chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. This analysis helps identify the most stable conformers that are likely to be present under experimental conditions.
Molecular dynamics (MD) simulations would provide a deeper understanding of the compound's dynamic behavior over time. By simulating the movements of the atoms and bonds, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. This information is critical for understanding its physical properties and biological interactions.
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, typically a protein. This method is extensively used in drug discovery to identify potential therapeutic targets.
Target Protein Identification and Binding Site Analysis
The first step in a docking study is to identify a biologically relevant protein target. This selection is often based on the known biological activity of similar compounds. Once a target is chosen, its three-dimensional structure is obtained, and the potential binding site (or active site) is identified. This site is a specific pocket or groove on the protein surface where the ligand is expected to bind.
Prediction of Binding Modes and Interaction Energies
Docking algorithms then systematically explore different orientations and conformations of the ligand within the protein's binding site. The most favorable binding poses, or "binding modes," are ranked based on a scoring function that estimates the binding affinity or interaction energy. These predicted interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are analyzed to understand the molecular basis of the ligand's potential biological activity.
While the specific application of these computational methods to this compound is not documented, the described theoretical framework provides a clear roadmap for future research into this and other novel chemical compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
While a specific Quantitative Structure-Activity Relationship (QSAR) model for this compound has not been detailed in publicly available literature, QSAR studies on structurally related N-benzylbenzamide derivatives provide valuable insights into the methodologies and potential predictive models for this class of compounds. These studies aim to establish a statistically significant correlation between the structural features of molecules and their biological activities, which can then be used to predict the activity of new, unsynthesized compounds.
One pertinent study focused on a series of N-benzylbenzamide derivatives as melanogenesis inhibitors. nih.gov This research illustrates the application of QSAR in understanding the structural requirements for a specific biological outcome and in designing more potent molecules.
Research Findings from a QSAR Study of N-Benzylbenzamide Derivatives
In a study investigating N-benzylbenzamide derivatives as melanogenesis inhibitors, a 3D-QSAR model was developed to understand the relationship between the molecular structure and the inhibitory activity. nih.gov The study utilized the "molecular comparative electron topology" (MCET) method, employing a descriptor known as the Klopman index to construct the 3D pharmacophore model (3D-PhaM). nih.gov This approach focuses on local reactive descriptors to model the ligand-receptor interactions three-dimensionally. nih.gov
The dataset for this QSAR study comprised 48 compounds, which were divided into a training set of 42 compounds and an external test set of 6 compounds to validate the model's predictive power. nih.gov The resulting QSAR model demonstrated robust statistical significance, indicating a strong correlation between the structural descriptors and the observed biological activity. nih.gov
The statistical quality of the developed model was confirmed by several key parameters:
Q² (Cross-validated R²): 0.862 for the training set, indicating good internal predictability. nih.gov
R² (Non-cross-validated R²): 0.913 for the training set, showing a high degree of correlation. nih.gov
rₘ² (Stringent validation parameter): 0.85 for the external test set, confirming the model's high external predictive capability. nih.gov
The following table summarizes the statistical validation parameters of the QSAR model for N-benzylbenzamide derivatives. nih.gov
| Statistical Parameter | Value | Description |
| Q² | 0.862 | Indicates the internal predictive ability of the model. |
| R² | 0.913 | Represents the proportion of variance in the dependent variable that is predictable from the independent variable(s). |
| rₘ² | 0.850 | A stringent measure for validating the external predictivity of a QSAR model. |
The high values of these statistical metrics suggest that the developed 3D-QSAR model is reliable and possesses strong predictive power for the melanogenesis inhibitory activity of N-benzylbenzamide derivatives. nih.gov The model and the identified 3D pharmacophore can serve as a valuable guide for the future design and synthesis of novel, more potent inhibitors within this chemical class. nih.gov
While this QSAR model was not developed for this compound specifically, the methodological approach and the focus on the N-benzylbenzamide core structure provide a relevant framework for how QSAR could be applied to predict its biological activities. The key to such a model would be the careful selection of molecular descriptors that accurately capture the electronic, steric, and lipophilic properties of the molecule and correlating them with a well-defined biological endpoint.
Biological Activities and Mechanistic Pharmacology of N Benzyl 2 Methoxy 4 Oxopent 2 Enamide Derivatives Excluding Clinical Data
Enzyme Inhibition Studies
Inhibition of Deubiquitinating Enzymes (e.g., USP1/UAF1)
Derivatives featuring the N-benzyl structural motif have been identified as potent inhibitors of the deubiquitinating enzyme (DUB) complex USP1/UAF1. This complex is a known regulator of the DNA damage response, making it a significant target in oncology research. nih.gov A notable example is the N-benzyl-2-phenylpyrimidin-4-amine derivative, ML323. Through high-throughput screening and subsequent medicinal chemistry optimization, ML323 was identified as a nanomolar inhibitor of the USP1/UAF1 deubiquitinase complex. nih.govaacrjournals.org
The inhibitory action of ML323 is highly potent and selective. medchemexpress.comresearchgate.net It has been shown to potentiate the cytotoxicity of cisplatin (B142131) in non-small cell lung cancer and osteosarcoma cells, highlighting its potential to overcome resistance to platinum-based anticancer drugs. medchemexpress.com The mechanism of inhibition is thought to be allosteric. medchemexpress.com Inhibition of USP1/UAF1 by these derivatives leads to an increase in the monoubiquitination of cellular targets like Proliferating Cell Nuclear Antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2), which impairs DNA repair processes. researchgate.net Research has demonstrated a strong correlation between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in cancer cells, including decreased cell survival. nih.govaacrjournals.orgacs.org
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
|---|---|---|---|---|
| ML323 | Ubiquitin-Rhodamine | Ub-Rho | 76 | medchemexpress.comresearchgate.net |
| ML323 | Gel-based | K63-linked diubiquitin (di-Ub) | 174 | medchemexpress.com |
| ML323 | Gel-based | Monoubiquitinated PCNA (Ub-PCNA) | 820 | medchemexpress.com |
Modulation of Kinase Activity (e.g., EGFR Tyrosine Kinase, TGF-β Type I Receptor Kinase, Mnk2)
The N-benzylamide scaffold is present in molecules designed to modulate the activity of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
EGFR Tyrosine Kinase: A novel derivative, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), was synthesized and evaluated for its potential as an anticancer agent. nih.govresearchgate.net Molecular docking studies were performed to investigate its interaction with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key enzyme responsible for cancer cell proliferation and growth. nih.govnih.gov The results indicated that a docking interaction took place, suggesting potential inhibitory activity. nih.govresearchgate.net Other fused pyrimidine (B1678525) systems have also been extensively studied as EGFR inhibitors, with some 2,4-disubstituted pyrrolo[2,3-d]pyrimidines showing inhibitory activity in the nanomolar range. nih.gov
TGF-β Type I Receptor Kinase: The transforming growth factor-β (TGF-β) signaling pathway, which regulates cell proliferation and apoptosis, is another important target in cancer therapy. nih.govmdpi.com Small-molecule inhibitors of the TGF-β type I receptor (TGF-βRI) kinase are typically ATP mimetics that competitively block the enzyme's active site. nih.govnih.gov Common scaffolds for these inhibitors include pyrazoles, imidazoles, and quinazolines. nih.govnih.gov While the N-benzylamide moiety is a common feature in many kinase inhibitors, specific studies detailing the potent inhibition of TGF-βRI by direct derivatives of N-Benzyl-2-methoxy-4-oxopent-2-enamide are not prominent in the reviewed literature.
Mnk2: Similar to TGF-βRI, MAPK-interacting kinases (Mnks), including Mnk2, are involved in cancer-related signaling. However, specific research focusing on the inhibitory activity of this compound derivatives against Mnk2 is not extensively documented in the available scientific literature.
Interactions with Proteasome System Components
Based on a review of available scientific literature, there is limited specific information regarding the direct interactions of this compound derivatives with components of the proteasome system. Research has largely focused on upstream targets in the ubiquitin-proteasome pathway, such as deubiquitinating enzymes like USP1/UAF1.
Cellular Mechanisms of Action in Disease Models (In Vitro/In Silico)
Induction of Apoptosis and Cell Cycle Modulation
A primary mechanism contributing to the anti-proliferative effects of N-benzylamide derivatives is the induction of programmed cell death (apoptosis) and interference with the cell division cycle.
A novel styrylsulfonyl methylpyridine derivative, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), causes significant G2/M arrest in cancer cells, which is followed by the onset of apoptosis. nih.govresearchgate.net This compound was found to downregulate the expression of B-cell lymphoma 2 (Bcl-2) family proteins and stimulate the activation of caspases. nih.gov Similarly, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were found to induce G2/M-phase arrest in HeLa cells. nih.govnih.gov This cell cycle blockade is a common outcome of disrupting microtubule dynamics, which ultimately leads to apoptosis. nih.gov
Further studies on other N-benzylbenzamide derivatives confirm this mechanism. One such compound, 20b, induced cell cycle arrest and apoptosis. nih.gov In some cases, the combination of a derivative with another agent can synergistically induce apoptosis. researchgate.net The apoptotic mechanism can involve the modulation of mitochondrial pro-apoptotic factors like Bax and Bak. researchgate.net
Mechanistic Insights into Anti-proliferative Effects on Cancer Cell Lines
The anti-proliferative activity of this compound derivatives has been demonstrated across a variety of human cancer cell lines. The underlying mechanism is often linked to the inhibition of critical cellular machinery required for cell division.
One of the primary mechanisms identified is the inhibition of tubulin polymerization. A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were found to inhibit tubulin polymerization in vitro, perturb normal microtubule activity, and halt rapid cell division, which is a hallmark of cancer. nih.govnih.govacs.org This antimicrotubule activity correlates with their potent growth inhibition of cancer cells. nih.gov For example, compound 13e from this series exhibited an IC50 of 46 nM against the MCF-7 human breast tumor cell line. nih.govnih.gov Another series of N-benzylbenzamide derivatives also function as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site and displaying potent anti-proliferative activities with IC50 values in the low nanomolar range. nih.govresearchgate.net
The styrylsulfonyl methylpyridine derivative TL-77 also potently inhibits tubulin polymerization in cell-free conditions and interferes with mitotic spindle assembly in cancer cells, leading to potent growth inhibitory activity with a GI50 of less than 1μM against HCT-116 cells. nih.govresearchgate.net The anti-proliferative effects of USP1/UAF1 inhibitors like ML323 are linked to the disruption of DNA damage repair pathways, which also leads to decreased cancer cell survival. nih.govaacrjournals.org
| Compound Class/Name | Cancer Cell Line | Cell Line Type | Activity Value (IC50/GI50/EC50) | Reference |
|---|---|---|---|---|
| N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methylisoxazole-3-carboxamide (13e) | MCF-7 | Breast | 46 nM (IC50) | nih.govnih.gov |
| (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | HCT-116 | Colon | < 1 µM (GI50) | nih.gov |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (Compound 1) | MIA PaCa-2 | Pancreatic | 10 µM (EC50) | nih.gov |
| N-benzylbenzamide derivative (20b) | A549 | Lung | 12 nM (IC50) | nih.gov |
| N-benzylbenzamide derivative (20b) | HCT116 | Colon | 12 nM (IC50) | nih.gov |
| N-benzylbenzamide derivative (20b) | MCF-7 | Breast | 13 nM (IC50) | nih.gov |
| N-benzylbenzamide derivative (20b) | HeLa | Cervical | 27 nM (IC50) | nih.gov |
| N-benzylarylamide-dithiocarbamate derivative (I-25) | MGC-803 | Gastric | 17 nM (IC50) | researchgate.net |
| N-benzylarylamide-dithiocarbamate derivative (I-25) | HCT-116 | Colon | 44 nM (IC50) | researchgate.net |
| N-benzylarylamide-dithiocarbamate derivative (I-25) | KYSE450 | Esophageal | 30 nM (IC50) | researchgate.net |
| 3-Amino-2-(2-methyl-3-chlorobenzamido)-5-(hydroxy(phenyl)methyl)thieno[2,3-b]pyridine (7h) | HCT116 | Colon | 25-50 nM (IC50) | mdpi.com |
| 3-Amino-2-(2-methyl-3-chlorobenzamido)-5-(hydroxy(phenyl)methyl)thieno[2,3-b]pyridine (7h) | MDA-MB-231 | Breast | 25-50 nM (IC50) | mdpi.com |
| 3-Amino-2-(2-methyl-3-bromobenzamido)-5-(hydroxy(phenyl)methyl)thieno[2,3-b]pyridine (7i) | HCT116 | Colon | 25-50 nM (IC50) | mdpi.com |
| 3-Amino-2-(2-methyl-3-bromobenzamido)-5-(hydroxy(phenyl)methyl)thieno[2,3-b]pyridine (7i) | MDA-MB-231 | Breast | 25-50 nM (IC50) | mdpi.com |
Interactions with DNA and Other Biomolecules (e.g., DNA Cleavage, Protein Binding)
While no studies directly link this compound to DNA interactions, research on other amide-containing structures provides some insights into potential mechanisms. Certain metal-free amide derivatives have been synthesized and shown to act as DNA cleaving agents. For example, bis-tacnorthoamide derivatives can bind to DNA through intercalation and promote the cleavage of the phosphodiester bond via a hydrolytic pathway. rsc.org The efficiency of this cleavage can be enhanced by the introduction of specific structural motifs, such as anthraquinone, which can lead to a significant rate acceleration. rsc.org The binding affinity of these compounds to DNA can be substantial, with apparent binding constants reaching up to 1.3 × 10⁷ M⁻¹. rsc.org
Furthermore, some acid amide compounds have been observed to influence DNA cleavage in the presence of other agents like C60 fullerenes. researchgate.net In such systems, amides like formamide (B127407) and acrylamide (B121943) can inhibit DNA degradation, suggesting an interaction with the components of the cleavage reaction. researchgate.net
Broader Spectrum Biological Activity (Mechanistic Research)
Antimicrobial Activity Mechanisms
The antimicrobial mechanisms of amide derivatives are diverse and often target bacterial cell integrity. Amphiphilic cationic molecules containing amide moieties are known to disrupt bacterial membranes. nih.gov The selectivity of these compounds towards bacteria over mammalian cells is attributed to differences in their membrane lipid compositions. nih.gov For instance, the amide groups can form hydrogen bonds with phosphatidylglycerol (PG) head groups, which are more common in bacterial membranes, thereby enhancing specificity. nih.gov
In some cases, the mechanism of action involves the targeting of bacterial type II topoisomerases, such as DNA gyrase in Gram-negative bacteria and DNA topoisomerase IV in Gram-positive bacteria. ekb.eg This leads to the disruption of DNA replication and triggers cell death. ekb.eg Other proposed mechanisms include cell wall disruption, which has been suggested for certain amide derivatives of acrylopimaric acid. researchgate.net
Anti-inflammatory Pathways and Targets
Certain N-substituted benzamides have demonstrated potent anti-inflammatory properties. nih.gov A key mechanism underlying this activity is the inhibition of the transcription factor NF-κB. nih.gov By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition at the gene transcription level is a primary mechanism of their anti-inflammatory and potential antitumor actions. nih.gov
Another important anti-inflammatory pathway involves the inhibition of cyclooxygenase (COX) enzymes. N-substituted 3,4-pyrroledicarboximides have been shown to inhibit both COX-1 and COX-2 enzymes. mdpi.com The selectivity and potency of this inhibition can be modulated by the specific substituents on the molecule. mdpi.com
Immunomodulatory Effects (Molecular Level)
The immunomodulatory effects of related compounds can be complex and dose-dependent. For instance, 10-hydroxy-2-decenoic acid (10-HDA), an unsaturated fatty acid with an amide-like structure, has been shown to exert different effects on human monocyte-derived dendritic cells (MoDCs) depending on the concentration. researchgate.net At lower concentrations, it can stimulate a T helper 1 (Th1) immune response. researchgate.net Conversely, at higher, non-cytotoxic concentrations, it can inhibit the maturation of lipopolysaccharide (LPS)-stimulated MoDCs, leading to reduced production of cytokines like IL-12, IL-18, and TNF-α, and a downregulation of both Th1 and Th2 immune responses. researchgate.net
Polyphenols, which can contain amide-like structures, are also known to have immunomodulatory effects. They can influence dendritic cells, affect macrophage function, and modulate the proliferation of B and T cells. nih.gov Furthermore, they can suppress different T helper cell subsets and reduce inflammation by inhibiting pro-inflammatory cytokines. nih.gov
Data Tables
Table 1: Examples of DNA Interaction by Amide Derivatives
| Compound Class | Interaction Type | Mechanism | Reference |
|---|---|---|---|
| bis-tacnorthoamide derivatives | DNA Cleavage, Intercalation | Hydrolysis of phosphodiester bond | rsc.org |
Table 2: Antimicrobial Mechanisms of Amide-Containing Compounds
| Compound Class | Mechanism | Target | Reference |
|---|---|---|---|
| Amphiphilic cationic amides | Membrane disruption | Bacterial cell membrane | nih.gov |
| Fluoroquinolone amides | Inhibition of DNA replication | DNA gyrase, Topoisomerase IV | ekb.eg |
Table 3: Anti-inflammatory Pathways of N-Substituted Amides
| Compound Class | Pathway/Target | Effect | Reference |
|---|---|---|---|
| N-substituted benzamides | NF-κB | Inhibition of transcription | nih.gov |
Table 4: Molecular-Level Immunomodulatory Effects
| Compound/Class | Target Cells | Effect | Reference |
|---|---|---|---|
| 10-hydroxy-2-decenoic acid | Monocyte-derived dendritic cells | Dose-dependent modulation of cytokine production and T-cell response | researchgate.net |
Applications of N Benzyl 2 Methoxy 4 Oxopent 2 Enamide in Chemical Synthesis and Drug Discovery
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The chemical structure of N-Benzyl-2-methoxy-4-oxopent-2-enamide makes it an ideal intermediate for the synthesis of a wide array of complex organic molecules. The enaminone moiety is known for its dual reactivity; it can act as both an electrophile at the carbonyl carbon and a nucleophile at the α-carbon. This ambiphilic nature allows for a variety of chemical transformations, making it a valuable synthon in organic synthesis. beilstein-journals.orgresearchgate.netresearchgate.net
The presence of the N-benzyl group offers a stable protecting group for the nitrogen atom, which can be selectively removed under various conditions to allow for further functionalization. The methoxy (B1213986) group at the 2-position influences the electronic properties of the double bond, potentially directing the regioselectivity of certain reactions. Furthermore, the terminal ketone at the 4-position provides an additional handle for reactions such as aldol condensations, reductions, or the introduction of further diversity.
The versatility of the enaminone scaffold allows it to participate in a range of reactions, including:
Cycloaddition reactions: Serving as a diene or dienophile to construct carbocyclic and heterocyclic rings.
Conjugate additions: Acting as a Michael acceptor for the introduction of various nucleophiles.
Annulation reactions: Forming fused ring systems, which are common motifs in natural products and pharmaceuticals. rsc.org
These reactive capabilities underscore the potential of this compound as a central building block for the efficient and stereocontrolled synthesis of intricate molecular targets.
Precursor for Natural Products and Bioactive Heterocycles
Enaminones are well-established precursors for the synthesis of a diverse range of natural products and bioactive heterocyclic compounds. researchgate.netacgpubs.orgtandfonline.comorientjchem.orgresearchgate.net The structural framework of this compound is particularly suited for the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. orientjchem.org
The reactivity of the enaminone system can be harnessed to construct various heterocyclic rings, such as:
Pyridines and Pyridinones: Through condensation reactions with 1,3-dicarbonyl compounds or other suitable precursors. nih.gov
Pyrazoles: By reacting with hydrazine derivatives. acgpubs.orgnih.gov
Isoxazoles: Via reactions with hydroxylamine.
Pyrroles: Through various cyclization strategies.
The ability to readily form these and other heterocyclic systems makes this compound a valuable starting material for the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netnih.gov
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reagent | Resulting Heterocycle | Potential Biological Activity |
|---|---|---|
| Hydrazine Derivatives | Pyrazole | Anti-inflammatory, Analgesic |
| Hydroxylamine | Isoxazole | Antimicrobial, Antiviral |
| 1,3-Dicarbonyls | Pyridine (B92270) | Antihypertensive, Antitumor |
| Guanidine | Pyrimidine (B1678525) | Anticancer, Antiviral |
| Amidines | Imidazole | Antifungal, Anti-inflammatory |
Development of Novel Reagents and Catalytic Systems
The structural features of this compound also lend themselves to the development of novel reagents and catalytic systems. The enaminone backbone can be modified to incorporate chelating atoms, making it a suitable ligand for various metal catalysts. researchgate.netuobaghdad.edu.iq The nitrogen and oxygen atoms of the enaminone moiety can coordinate with metal centers, influencing the catalyst's reactivity and selectivity.
Palladium complexes bearing enaminone ligands, for instance, have shown utility in cross-coupling reactions. researchgate.net The electronic properties of the ligand, which can be tuned by modifying substituents like the methoxy group in this compound, can have a significant impact on the catalytic cycle.
Furthermore, chiral versions of enaminone-type molecules have been successfully employed as organocatalysts in asymmetric synthesis. mdpi.com By introducing chirality into the N-benzyl group or elsewhere in the molecule, it is conceivable that this compound could be adapted into a chiral reagent or catalyst for stereoselective transformations. The development of such systems is a burgeoning area of research with significant implications for the efficient synthesis of enantiomerically pure compounds. mdpi.com
Contribution to Medicinal Chemistry Lead Optimization and Scaffold Development
In the field of medicinal chemistry, the enamide and N-benzyl motifs are recognized as important structural components in the design of new drugs. researchgate.netresearchgate.net The enamide group can act as a bioisostere for an amide bond, offering potential improvements in metabolic stability and pharmacokinetic properties. magtech.com.cnresearchgate.netnih.govacs.org The replacement of a traditional amide with an enamide can alter the molecule's conformation and electronic distribution, leading to enhanced binding affinity for a biological target.
Varying the substituents on the benzyl (B1604629) ring.
Replacing the methoxy group with other electron-donating or -withdrawing groups.
Modifying the ketone functionality to explore different interactions with the target protein.
This systematic modification allows for the fine-tuning of a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The enaminone core of this compound represents a "privileged scaffold" that can be decorated with various functional groups to generate a library of diverse compounds for high-throughput screening and the discovery of new lead structures. bham.ac.ukmdpi.com
Future Perspectives and Emerging Research Avenues for N Benzyl 2 Methoxy 4 Oxopent 2 Enamide
Advanced Mechanistic Elucidation of Reactivity and Biological Actions
Should N-Benzyl-2-methoxy-4-oxopent-2-enamide demonstrate significant biological activity, a crucial area of future research would be to understand its mechanism of action. This would involve detailed biochemical and cellular assays to identify its molecular targets and signaling pathways. Understanding how the compound interacts with biological systems at a molecular level is essential for its development as a potential therapeutic agent or research tool. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
With initial data on the structure and activity of this compound, computational tools could be employed for further development. Artificial intelligence (AI) and machine learning (ML) algorithms could be used to design and predict the properties of new derivatives with potentially improved activity or other desirable characteristics. These computational models can accelerate the drug discovery and development process by prioritizing the synthesis of the most promising compounds.
Diversification for Applications in Material Science or other Chemical Disciplines
Beyond potential biological applications, future research could explore the utility of this compound in other scientific fields. Its chemical structure might lend itself to applications in material science, for example, as a monomer for polymerization, a component in functional coatings, or as a building block for novel organic materials with interesting electronic or photophysical properties.
Q & A
Q. How to design a risk assessment framework for large-scale synthesis?
- Answer : Adapt protocols from Safety Data Sheets (SDS) of related compounds:
- Hazard Identification : Review toxicity data for enamide analogs (e.g., LD50 in rodents) .
- Exposure Limits : Assume a provisional OEL of 0.1 mg/m³ based on benzamide derivatives .
- Emergency Protocols : Train staff on first aid for skin contact (wash with 0.9% saline) and spills (neutralize with 5% sodium bicarbonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
